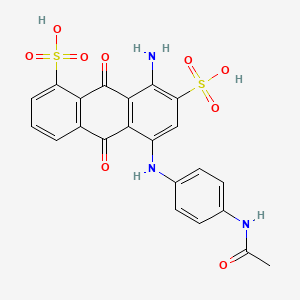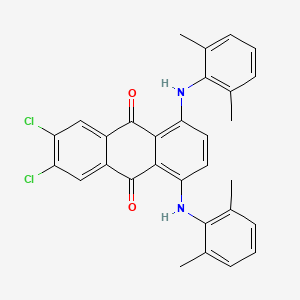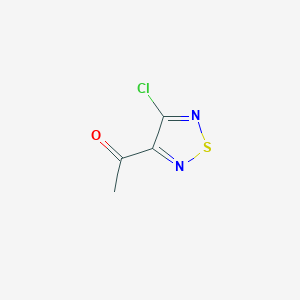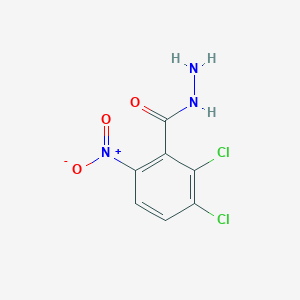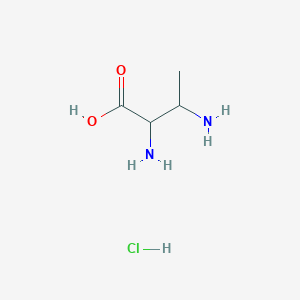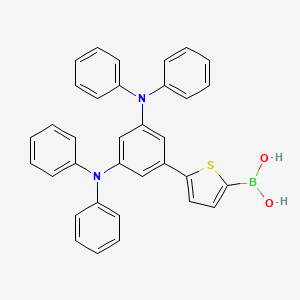
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general reaction scheme is as follows:
Starting Materials: Propargylamine and 1-methyl-1H-1,2,3-triazole.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in an aqueous or organic solvent.
Procedure: The alkyne group of propargylamine reacts with the azide group of 1-methyl-1H-1,2,3-triazole to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydrotriazoles.
Substitution: Amides, ureas, or other derivatives.
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including antiviral, antifungal, and anticancer agents.
Bioconjugation: The triazole ring is stable and can be used to link biomolecules in bioconjugation reactions.
Materials Science: It is used in the synthesis of polymers and materials with unique properties.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine depends on its application:
Medicinal Chemistry: It can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Bioconjugation: The triazole ring forms stable linkages with biomolecules, facilitating the study of biological processes.
Catalysis: As a ligand, it stabilizes metal ions and enhances their catalytic activity.
Comparison with Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)methanamine
- 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-amine
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-(1-methyltriazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4,7H2,1H3 |
InChI Key |
UBKLHWQQELVOOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


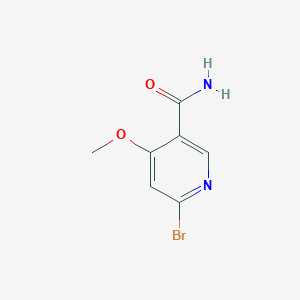

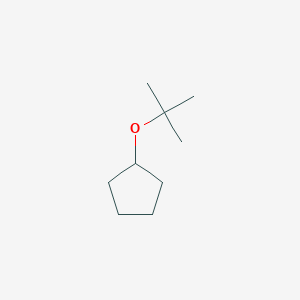
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
